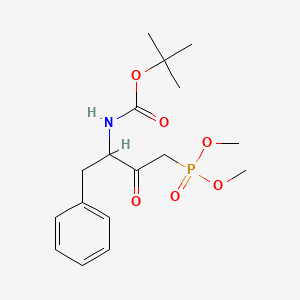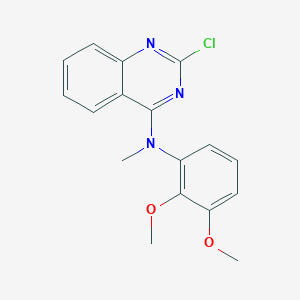
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
准备方法
The synthesis of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2,3-dimethoxyaniline under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene, and the mixture is stirred at room temperature overnight. The solvent is then evaporated to yield the final product as a white solid .
化学反应分析
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield different derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-Chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
2-Chloro-N-(2,3-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the quinazoline ring.
2-Chloro-N-(2,3-dimethoxyphenyl)methyl-N-methylacetamide: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds
属性
CAS 编号 |
827030-68-2 |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
2-chloro-N-(2,3-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(13-9-6-10-14(22-2)15(13)23-3)16-11-7-4-5-8-12(11)19-17(18)20-16/h4-10H,1-3H3 |
InChI 键 |
FCWVBILVQLPHJJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C(=CC=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
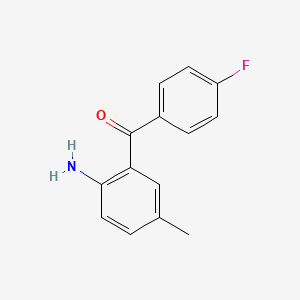
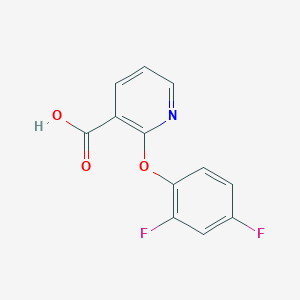
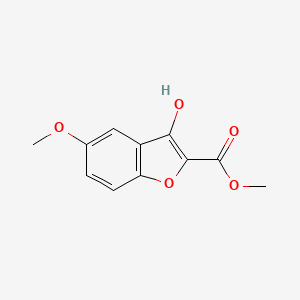
![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)
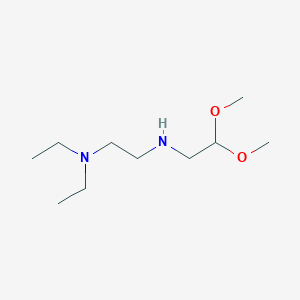
![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)

![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)
![1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone](/img/structure/B8702934.png)
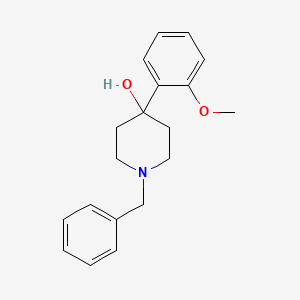
![3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione](/img/structure/B8702944.png)
![Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8702946.png)
